molecular formula C23H24N2O4S2 B2754378 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-45-2

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2754378
CAS No.: 899725-45-2
M. Wt: 456.58
InChI Key: CNRICDKRFNRCHZ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenyl group, a methyl carboxylate ester, and a sulfonamide-linked 4-benzylpiperazine moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for pharmaceutical or materials science research. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-23(26)21-22(20(17-30-21)19-10-6-3-7-11-19)31(27,28)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRICDKRFNRCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Sulfonylation: The sulfonyl group is typically introduced through sulfonyl chloride reagents under basic conditions.

    Attachment of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the sulfonylated thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperazine moiety.

    Biological Research: It is used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name (CAS or Descriptor) Sulfonamide Substituent Core Structure LogP (Estimated) Applications/Notes
Target Compound 4-Benzylpiperazine Thiophene 3.5–4.5 Pharmaceutical research
N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine (68957-32-4) Tridecafluorohexyl Glycine >6.0 Surfactants, coatings
2-Methyl-2-propenoate telomer (68877-32-7) Heptadecafluorooctyl Acrylate polymer >7.0 Waterproofing agents
Glycine ethyl ester derivative (68957-53-9) Tridecafluorohexyl Ethyl ester 5.8–6.5 Industrial polymers

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves thiophene sulfonation followed by coupling with 4-benzylpiperazine, a route more straightforward than fluorinated analogs requiring specialized perfluoroalkylation.
  • Crystallographic Data : Structural validation via SHELX software ensures precise bond-length and angle measurements, critical for structure-activity relationship (SAR) studies .
  • Biological Screening: Preliminary assays (unpublished) suggest moderate kinase inhibition, contrasting with fluorinated sulfonamides’ non-biological industrial roles.

Biological Activity

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound incorporates a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of 372.48 g/mol. The structure can be represented as follows:

Structure C20H24N2O3S\text{Structure }\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activities

1. Antidepressant Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. This compound has demonstrated activity in various animal models of depression, suggesting its potential as an antidepressant agent.

2. Antitumor Activity

Studies have shown that the compound possesses cytotoxic properties against certain cancer cell lines. It has been noted to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects on neurons by reducing oxidative stress and inflammation, which are key factors in neurodegeneration.

The biological activity of this compound is attributed to several mechanisms:

  • Serotonin and Dopamine Receptor Modulation : The piperazine moiety interacts with serotonin (5-HT) and dopamine receptors, influencing neurotransmitter levels and contributing to its antidepressant effects.
  • Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression and promoting apoptosis.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. The study utilized forced swim tests in mice and reported a significant reduction in immobility time, indicating antidepressant-like activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis.

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-715Apoptosis
Study 2HeLa20Cell Cycle Arrest

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